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Compound of Interest

Compound Name: 3-Phenylpyrrolidin-3-ol

Cat. No.: B1266316

Disclaimer: As of December 2025, a comprehensive, publicly available crystal structure
determination for 3-Phenylpyrrolidin-3-ol could not be located in the searched academic and
crystallographic databases. To fulfill the request for an in-depth technical guide on crystal
structure analysis of a closely related molecule, this document presents a detailed analysis of
N-(3-hydroxyphenyl)succinimide, a compound containing a similar phenyl and a five-membered
nitrogen-containing ring system. All data and methodologies presented herein pertain to N-(3-
hydroxyphenyl)succinimide.

This guide provides a comprehensive overview of the crystal structure of N-(3-
hydroxyphenyl)succinimide, intended for researchers, scientists, and professionals in drug
development. The document details the experimental protocols for its structure determination,
presents key crystallographic data in a structured format, and visualizes the experimental
workflow and significant molecular interactions.

Crystallographic Data

The crystal structure of N-(3-hydroxyphenyl)succinimide was determined by single-crystal X-ray
diffraction. A summary of the key crystallographic data and refinement parameters is provided
in Table 1.

Table 1: Crystal Data and Structure Refinement for N-(3-hydroxyphenyl)succinimide[1]
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Parameter Value
Empirical Formula C10H9NOs3
Formula Weight ( g/mol ) 191.18
Crystal System Monoclinic
Space Group P21/n

Unit Cell Dimensions

a (A 11.432 (2)
b (A) 7.6567 (14)
c (A) 10.115 (2)
a(°) 90

B () 98.688 (7)
y () 920
Volume (A3) 875.2 (3)
z 4

Data Collection

Radiation Cu Ka (A = 1.54178 A)
Temperature (K) 293

Refinement

R-factor (R1) 0.044

Weighted R-factor (WR2) 0.140

Molecular Geometry

The molecule is non-planar, with the benzene and pyrrolidine rings being inclined to each other.
The dihedral angle between the mean planes of the benzene and pyrrolidine rings is 53.9 (1)°.

[1]
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Experimental Protocols

The determination of the crystal structure of N-(3-hydroxyphenyl)succinimide involved the
following key steps:

3.1. Crystal Growth Single crystals suitable for X-ray diffraction were grown by slow
evaporation of a solution of the compound. The specific solvent system used for crystallization
is a critical step and is often determined empirically.

3.2. X-ray Data Collection[1] A suitable single crystal was mounted on a diffractometer. The
data for N-(3-hydroxyphenyl)succinimide was collected on a Bruker APEXII CCD area-detector
diffractometer. The crystal was kept at a constant temperature of 293 K during data collection.
The diffraction data were collected using monochromated Cu Ka radiation. A multi-scan
absorption correction was applied to the collected data.

3.3. Structure Solution and Refinement[1] The crystal structure was solved by direct methods
and refined by full-matrix least-squares on F2. All non-hydrogen atoms were refined
anisotropically. The hydroxyl H atom was located in a difference Fourier map and refined freely.
The C-bound H atoms were positioned with idealized geometry and treated as riding atoms.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for single-crystal X-ray diffraction
analysis.
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Experimental workflow for crystal structure analysis.
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4.2. Intermolecular Interactions

The crystal packing of N-(3-hydroxyphenyl)succinimide is stabilized by intermolecular hydrogen
bonds. In the crystal, molecules are linked through strong O—H---O hydrogen bonds, forming
zigzag chains.[1] These chains are further linked by C—H:---1t interactions, creating sheets.[1]
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Key intermolecular interactions in the crystal lattice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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